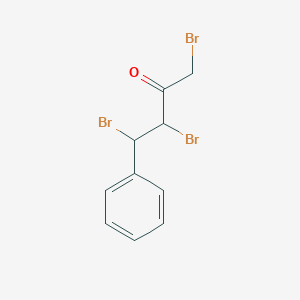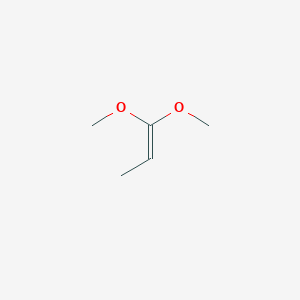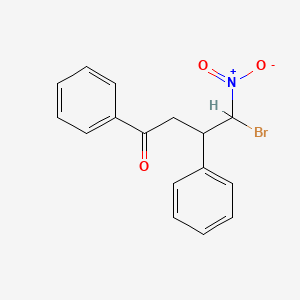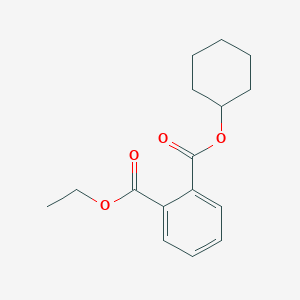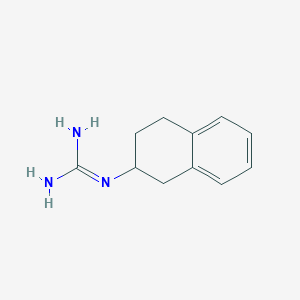
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene, combined with a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as the use of cyanamides that react with derivatized amines. Copper-catalyzed cross-coupling chemistry is also utilized in some industrial processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or other reduced products.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidines, while reduction can produce amines .
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine involves its interaction with molecular targets such as DNA and enzymes. The guanidine group can form hydrogen bonds with nucleic acids, influencing their structure and function . Additionally, the compound can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin:
2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid: This compound features a tetrahydronaphthalene moiety and is used in various chemical applications.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)guanidine is unique due to its combination of a tetrahydronaphthalene moiety with a guanidine group, which imparts high basicity and the ability to form hydrogen bonds. This makes it particularly versatile in biological and chemical applications .
Properties
CAS No. |
4860-54-2 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)guanidine |
InChI |
InChI=1S/C11H15N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H4,12,13,14) |
InChI Key |
MRLPNZNPYAYBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
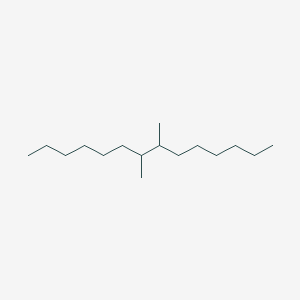
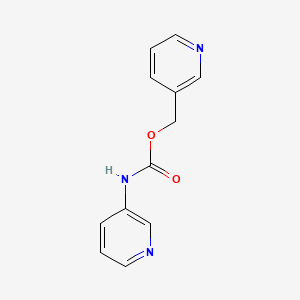
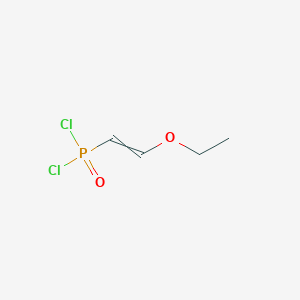
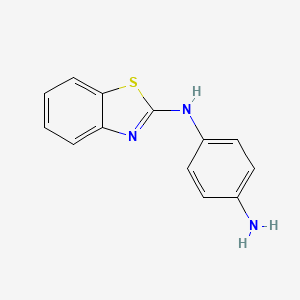
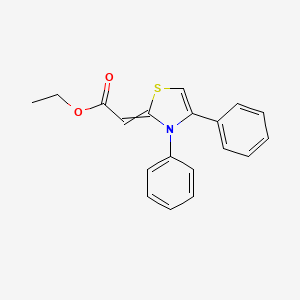
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
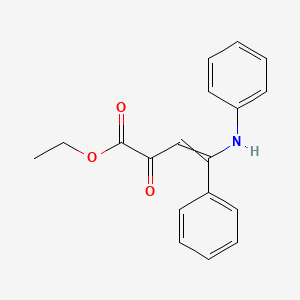
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
